molecular formula C9H14ClNO B8484385 2-Tert-butyl-4-chloromethyl-5-methyl-oxazole

2-Tert-butyl-4-chloromethyl-5-methyl-oxazole

Cat. No. B8484385
M. Wt: 187.66 g/mol
InChI Key: MXCLPGBCDGGMOY-UHFFFAOYSA-N
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Patent
US07109225B2

Procedure details

30 g of the above prepared 2-tert-butyl-4,5-dimethyl-oxazole 3-oxide (˜115 mmol) was dissolved in 390 ml of CH2Cl2 and treated dropwise with 12.74 ml of POCl3 (139 mmol). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=85/15) yielded 16.29 g of the title compound as white crystals of mp. 41–44°.
Name
2-tert-butyl-4,5-dimethyl-oxazole 3-oxide
Quantity
115 mmol
Type
reactant
Reaction Step One
Name
Quantity
12.74 mL
Type
reactant
Reaction Step Two
Quantity
390 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:6][C:7]([CH3:12])=[C:8]([CH3:11])[N+:9]=1[O-])([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:15]>C(Cl)Cl>[C:1]([C:5]1[O:6][C:7]([CH3:12])=[C:8]([CH2:11][Cl:15])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
2-tert-butyl-4,5-dimethyl-oxazole 3-oxide
Quantity
115 mmol
Type
reactant
Smiles
C(C)(C)(C)C=1OC(=C([N+]1[O-])C)C
Step Two
Name
Quantity
12.74 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
390 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by carefully pouring
CUSTOM
Type
CUSTOM
Details
Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the combined organic phase over sodium sulfate, evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1OC(=C(N1)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.29 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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